SR140333B

NK1 receptor pharmacology radioligand binding receptor affinity

NK1 antagonist research is plagued by inter-compound variability-affinity, selectivity, and CNS penetration differ dramatically, making protocol substitution unreliable. SR140333B eliminates this uncertainty: • Sub-nanomolar NK1 affinity (Ki=0.74 nM) with zero NK2/NK3 activity at 1 μM • Peripheral restriction via P-gp efflux-24h plasma extravasation inhibition without CNS confounds • GI-tissue validated: pKb=9.2 in colon, Phase II ulcerative colitis data available • Cross-species consistency: ED50 7 μg/kg (rat) to 3 μg/kg (dog) Supplied ≥98% HPLC, ambient shipping.

Molecular Formula C43H50Cl2N2O5S
Molecular Weight 777.8 g/mol
CAS No. 155418-06-7
Cat. No. B170404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR140333B
CAS155418-06-7
Synonyms(S)1-(2-(3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl)ethyl)-4-phenyl-1-azoniabicyclo(2.2.2)octane chloride
SR140333B
Molecular FormulaC43H50Cl2N2O5S
Molecular Weight777.8 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C37H45Cl2N2O2.C6H6O3S/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30;7-10(8,9)6-4-2-1-3-5-6/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1/t36?,37-,41?;/m1./s1
InChIKeyPQRLQZNKDQQMBC-LSYPWIJNSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SR140333B (Nolpitantium Besilate) CAS 155418-06-7: Procurement Guide for Potent and Selective NK1 Receptor Antagonism Research


SR140333B (Nolpitantium besilate) is a highly potent, selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, with a Ki of 0.74 nM and IC50 of 1.6 nM for the NK1 receptor . Developed by Sanofi-Synthélabo, this compound is a quaternary ammonium salt (molecular weight 777.84 g/mol; formula C43H50Cl2N2O5S) and demonstrates no functional activity at NK2 or NK3 receptors at concentrations up to 1 μM [1]. SR140333B is a research tool compound for studying NK1 receptor-mediated pathways in inflammation, pain, and gastrointestinal secretion, and advanced to Phase II clinical trials for ulcerative colitis before further development was discontinued [2].

Why Generic Substitution with Other NK1 Antagonists (e.g., Aprepitant, GR205171, RP67580) is Scientifically Inadvisable for SR140333B Studies


NK1 receptor antagonists exhibit substantial inter-compound variability in binding affinity across species, functional antagonism potency, and blood-brain barrier permeability [1]. These differences preclude simple substitution of one NK1 antagonist for another in experimental protocols. SR140333B's specific properties—including its sub-nanomolar affinity, high subtype selectivity, unique P-glycoprotein substrate profile, and extended duration of action—differ markedly from those of other NK1 antagonists such as aprepitant (Ki ≈ 3 nM), GR205171, and RP67580 [2] [3]. The following quantitative evidence demonstrates precisely where SR140333B offers distinct advantages for specific research applications, enabling informed procurement decisions based on experimental requirements.

SR140333B Evidence-Based Quantitative Differentiation: Head-to-Head Comparative Data Against Key NK1 Antagonist Comparators


SR140333B Exhibits Sub-Nanomolar Binding Affinity, >4-Fold Higher Than Aprepitant at the Human NK1 Receptor

SR140333B demonstrates exceptionally high affinity for the NK1 receptor across multiple species, with a Ki of 0.74 nM in standard binding assays . In direct comparison with the clinically approved NK1 antagonist aprepitant (Ki ≈ 3 nM for human NK1 receptor), SR140333B exhibits approximately 4-fold higher binding affinity . Notably, SR140333 achieves Ki values as low as 0.01 nM on human IM9 cells and 0.02 nM on rat cortical membranes, underscoring its utility in both human and rodent experimental systems [1].

NK1 receptor pharmacology radioligand binding receptor affinity

SR140333B Demonstrates Complete NK2/NK3 Receptor Selectivity, Unlike NKP-608 Which Exhibits Off-Target NK2 Binding

SR140333B exhibits exceptional subtype selectivity, showing no detectable functional activity at NK2 or NK3 receptors at concentrations up to 1 μM [1]. This contrasts sharply with NKP-608, another high-affinity NK1 antagonist that demonstrates measurable off-target binding to the NK2 receptor (IC50 = 340 nM) [2]. In functional bioassays, SR140333B had no effect on [βAla8]neurokinin A-induced NK2 receptor-mediated contraction or [MePhe7]neurokinin B-induced NK3 receptor-mediated contraction, confirming its utility as a clean pharmacological probe [1].

receptor selectivity off-target profiling NK1/NK2/NK3 tachykinin receptors

SR140333B Exhibits Poor CNS Penetration After Systemic Administration—A Key Differentiation from GR205171 and Aprepitant

A critical differentiator for SR140333B is its limited ability to penetrate the central nervous system (CNS) following systemic administration. In gerbils, SR140333B produced no inhibition of NK1 agonist-induced foot drumming at doses up to 10 mg/kg i.v., whereas GR205171 potently inhibited this behavior (ID50 = 0.04 mg/kg i.v.) and NKP-608 showed moderate CNS activity (ID50 = 0.2 mg/kg i.v.) [1]. This poor brain penetration is attributable to active efflux by P-glycoprotein (P-gp). In comparative studies using mdr1a-deficient mice, brain concentrations of SR140333B were substantially higher in P-gp knockout animals than in wild-type controls following systemic administration, confirming its substrate status for P-gp-mediated efflux [2]. In contrast, aprepitant is a well-characterized brain-penetrant NK1 antagonist [3].

blood-brain barrier CNS penetration P-glycoprotein efflux peripheral NK1 antagonism

SR140333B Provides Extended Duration of Action: Significant Inhibition of Neurogenic Inflammation 24 Hours After Single Dose

SR140333B exhibits a prolonged duration of action that distinguishes it from shorter-acting NK1 antagonists. In anaesthetized rats, a single dose of SR140333B (0.1 mg/kg i.v. or 1.0 mg/kg s.c.) produced significant inhibition of mustard oil-induced plasma protein extravasation that persisted for 24 hours after treatment [1]. This extended pharmacological effect is a notable advantage for experimental protocols requiring sustained NK1 receptor blockade without repeated dosing. While direct comparative duration data for other NK1 antagonists are limited in the public literature, the 24-hour efficacy of SR140333B is a documented feature that should be considered when selecting compounds for long-term or chronic in vivo studies.

neurogenic inflammation duration of action plasma extravasation in vivo pharmacokinetics

SR140333B Demonstrates Potent Functional Antagonism In Vivo Across Multiple Species and Endpoints

SR140333B exhibits potent and consistent functional NK1 receptor antagonism across multiple species and diverse physiological endpoints. In dogs, SR140333B antagonized substance P-induced hypotension with an ED50 of 3 μg/kg i.v.; in guinea-pigs, it blocked bronchoconstriction with an ED50 of 42 μg/kg i.v.; and in rats, it inhibited plasma extravasation with an ED50 of 7 μg/kg i.v. [1]. Additionally, SR140333B blocked nociceptive activation of rat thalamic neurons with an ED50 of 0.2 μg/kg i.v., demonstrating high in vivo potency in a central functional readout [1]. In rat colonic tissue, SR140333B antagonized substance P-induced secretion with a pKb of 9.2, reflecting potent functional antagonism at the tissue level [2].

in vivo pharmacology functional antagonism ED50 species translation

SR140333B Optimal Procurement Scenarios: Research Applications Aligned with Quantitative Evidence


Peripheral Neurogenic Inflammation Studies Requiring Sustained NK1 Blockade Without CNS Confounding

SR140333B's limited CNS penetration combined with its 24-hour duration of action makes it the preferred NK1 antagonist for studies of peripheral neurogenic inflammation. The compound's demonstrated efficacy in inhibiting mustard oil-induced plasma extravasation at doses of 0.1 mg/kg i.v., with significant effect persisting 24 hours post-dose, supports its use in chronic inflammatory models where extended target engagement is required [1]. Its P-gp substrate status ensures that systemic administration yields predominantly peripheral NK1 receptor blockade, minimizing confounding effects on central NK1 receptor populations [2].

Gastrointestinal Secretory and Motility Research Leveraging High Functional Antagonism (pKb = 9.2)

SR140333B's potent functional antagonism in gastrointestinal tissues (pKb = 9.2 in rat colon) and its ability to reduce SP-induced secretion by 69% at 10 nM and mast cell-mediated secretion by 43% at 50 nM support its application in studies of intestinal secretion, colitis, and visceral hypersensitivity [1]. The compound's high selectivity for NK1 over NK2/NK3 receptors (no activity up to 1 μM) ensures that observed effects in gut tissue can be confidently attributed to NK1 receptor blockade, avoiding the NK2 receptor off-target activity observed with NKP-608 [2] [3]. SR140333B was evaluated in Phase II clinical trials for ulcerative colitis, further validating its translational relevance for gastrointestinal indications [4].

Cross-Species NK1 Pharmacology Studies Requiring Consistent Potency Across Rodent and Non-Rodent Models

SR140333B's well-characterized in vivo potency across rats (ED50 = 7 μg/kg i.v. for plasma extravasation; ED50 = 0.2 μg/kg i.v. for thalamic neuron activation), guinea-pigs (ED50 = 42 μg/kg i.v. for bronchoconstriction), and dogs (ED50 = 3 μg/kg i.v. for hypotension) makes it an ideal tool for translational pharmacology studies requiring consistent NK1 antagonism across species [1]. Its sub-nanomolar binding affinity for both human (Ki = 0.01 nM) and rat (Ki = 0.02 nM) NK1 receptors eliminates species-dependent affinity concerns that complicate interpretation with other NK1 antagonists [2].

Nociception and Pain Research Distinguishing Peripheral from Central NK1 Mechanisms

SR140333B's documented ability to block nociceptive activation of rat thalamic neurons (ED50 = 0.2 μg/kg i.v.) [1] combined with its lack of effect on acute chemo- or thermonociception in conscious rats [2] provides a unique pharmacological profile for dissecting peripheral versus central NK1 receptor contributions to pain signaling. The compound abolished the facilitation of the tail-flick reflex induced by noxious heat in rats (total reversal at 0.06 mg/kg i.p.) [1], demonstrating efficacy in specific pain-relevant pathways while showing no detectable effect on baseline thermal nociceptive thresholds [2]. This selectivity profile is valuable for mechanistic pain studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR140333B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.